molecular formula C8H17NO2 B2811545 propan-2-yl (2S)-2-amino-3-methylbutanoate CAS No. 61393-65-5

propan-2-yl (2S)-2-amino-3-methylbutanoate

Cat. No.: B2811545
CAS No.: 61393-65-5
M. Wt: 159.229
InChI Key: GJJLNXZGOBJOFF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride is a chiral amino acid ester of significant value in pharmaceutical and organic synthesis research. This compound, often referred to as L-Valine isopropyl ester hydrochloride, serves as a crucial building block for the preparation of more complex peptides and molecules. Its specific stereochemistry (2S) makes it particularly valuable for creating stereospecific compounds. Research indicates that this ester and related compounds are explored as potential prodrugs for various therapeutic agents, including thyroid hormone analogs, which are investigated for conditions such as hypothyroidism, cardiovascular diseases, and obesity . The compound is supplied as a hydrochloride salt to enhance its stability and shelf life. It is characterized by the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for comprehensive handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5(2)7(9)8(10)11-6(3)4/h5-7H,9H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJLNXZGOBJOFF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Alpha Amino Acid Esters in Chemical Sciences

Alpha-amino acid esters are a class of organic compounds that are structurally derived from alpha-amino acids, the fundamental building blocks of proteins. In these esters, the carboxylic acid group of the amino acid is converted into an ester group. This modification is of profound importance in chemical synthesis for several reasons.

Esterification of the carboxyl group serves as a protective strategy, preventing its participation in unwanted side reactions during a synthetic sequence. This allows chemists to selectively perform reactions on the amino group or the side chain of the amino acid. Furthermore, the esterification can enhance the solubility of amino acids in organic solvents, facilitating their use in a wider range of reaction conditions.

Perhaps most importantly, alpha-amino acid esters derived from natural L-amino acids, such as L-valine, are readily available, optically pure compounds. This makes them invaluable as chiral building blocks in asymmetric synthesis—the branch of chemistry focused on the selective production of one stereoisomer over others. The inherent chirality of these esters can be transferred to new molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where often only one enantiomer exhibits the desired therapeutic effect.

The Academic Context and Role of L Valine Derivatives in Scientific Inquiry

L-valine, with its isopropyl side chain, is one of the twenty proteinogenic amino acids. Its derivatives, including propan-2-yl (2S)-2-amino-3-methylbutanoate, are of significant interest to the scientific community. The steric bulk of the isopropyl group plays a crucial role in directing the stereochemical outcome of reactions, making L-valine derivatives effective chiral auxiliaries . biosynth.com A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. After the reaction, the auxiliary can be removed and ideally recycled. wikipedia.org

The use of L-valine derivatives as chiral auxiliaries is a well-established strategy in asymmetric synthesis. For instance, they have been employed in the diastereoselective alkylation of glycine (B1666218) equivalents to produce non-proteinogenic alpha-amino acids. biosynth.com The valine-derived auxiliary creates a chiral environment that favors the approach of reagents from a specific direction, leading to the preferential formation of one diastereomer.

Furthermore, L-valine esters are key intermediates in the synthesis of various pharmaceuticals. For example, L-valine esters are used in the synthesis of antiviral prodrugs like valacyclovir (B1662844) and valganciclovir. nih.gov The ester group enhances the bioavailability of the parent drug, allowing for more effective oral administration. This highlights the practical and commercially significant applications that stem from academic research into L-valine derivatives.

An Overview of Current Research Trajectories for Propan 2 Yl 2s 2 Amino 3 Methylbutanoate

Classical Esterification Routes for Amino Acid Derivatization

The esterification of amino acids is a fundamental process for protecting the carboxylic acid group, which is crucial in peptide synthesis and other derivatizations. scirp.org Classical methods are broadly categorized into direct and intermediate-mediated routes.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, is a primary method for synthesizing amino acid esters. ontosight.aisciencemadness.org This acid-catalyzed reaction involves heating an amino acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org For the synthesis of this compound, L-valine is reacted with propan-2-ol.

Common catalysts for this process include anhydrous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). nih.govacs.org The reaction mechanism involves the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. organic-chemistry.org A key challenge in Fischer esterification is its equilibrium nature, which necessitates strategies to remove the water byproduct to drive the reaction toward the ester product. sciencemadness.orgorganic-chemistry.org This can be accomplished by azeotropic distillation or by using an excess of the alcohol. sciencemadness.orgorganic-chemistry.org

One effective method involves the use of thionyl chloride (SOCl₂) in the alcohol, which reacts to form HCl in situ. This approach also generates sulfur dioxide and water, which are easily removed. scirp.org

Table 1: Comparison of Catalysts in Direct Esterification ```html

CatalystTypical ConditionsAdvantagesDisadvantages
HCl (gas)Alcohol solvent, refluxClean reaction, byproduct is waterRequires handling of corrosive gas
H₂SO₄Alcohol solvent, refluxStrong catalyst, readily availableCan cause charring and side reactions
p-TsOHAlcohol solvent, reflux, often with water removalSolid, easier to handle than H₂SO₄Less acidic than H₂SO₄
Thionyl ChlorideAlcohol solvent, low to room temperature initially, then refluxHigh yield, irreversible reactionToxic and corrosive reagent

Data adapted from a patent for a similar compound, L-alanine isopropyl ester hydrochloride, to illustrate typical reaction outcomes. google.com

Advanced Synthetic Methodologies

Solvent-Free Synthesis Approaches for Amino Acid Esters

In line with the principles of green chemistry, solvent-free synthesis methods have gained significant attention. acs.orgThese approaches aim to reduce waste, minimize the use of hazardous solvents, and often lead to simpler work-up procedures.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient esterification of amino acids under solvent-free conditions. scirp.orgmdpi.comMicrowave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. scirp.orgemich.eduThe direct coupling of microwave energy with the polar reactants leads to rapid and uniform heating, often resulting in cleaner reactions. emich.eduFor example, the esterification of unprotected amino acids with various alcohols has been successfully achieved in a one-pot, solventless protocol using acid catalysts like methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) under microwave irradiation. mdpi.com Solid acid catalysts, such as sulfonic acid-functionalized materials or ion-exchange resins like Amberlyst-15, offer another green alternative. aurak.ac.aeoru.eduThese heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused, making the process more economical and environmentally friendly. aurak.ac.aeoru.eduMechanochemical methods, such as ball milling, also provide a solvent-free route for the derivatization of amino acids, leading to final products in reduced reaction times and with simplified work-ups. acs.org

Table 3: Comparison of Conventional vs. Microwave Heating for L-Leucine Esterification (Illustrative)

Data adapted from a study on L-leucine to illustrate the effect of microwave irradiation on amino acid esterification. scirp.org

Solid-Phase Synthesis Techniques for Peptide Conjugates

This compound, as a protected form of the amino acid L-valine, can be utilized within these synthetic schemes. While typically amino acids are used with Nα-protecting groups like Fmoc or Boc in SPPS, amino acid esters such as the isopropyl ester can serve as precursors or be incorporated under specific conditions, particularly in solution-phase synthesis or fragment condensation strategies. The use of such derivatives is part of the broader toolkit for creating complex peptide structures, including those with modified or unconventional amino acid residues. nih.gov The successful synthesis of peptides is highly dependent on the chosen protocol, coupling reagents (e.g., HBTU, HCTU), and the specific amino acid sequence, as some sequences can be more challenging to synthesize due to factors like hydrophobicity. ejbiotechnology.info

Biocatalytic and Organocatalytic Synthesis Routes

Modern synthetic chemistry increasingly employs biocatalytic and organocatalytic methods to achieve high stereoselectivity and reduce environmental impact.

Biocatalytic Synthesis: Enzymes are highly specific catalysts that can be used for the synthesis of chiral compounds like amino acids and their derivatives. For instance, enzymes such as D-lactate dehydrogenase (D-LDH) and formate (B1220265) dehydrogenase (FDH) have been used in the stereoselective reduction of keto acids to produce chiral hydroxy acids, a strategy adaptable to amino acid precursors. mdpi.com The production of L-valine itself, the precursor to its isopropyl ester, can be achieved through fermentation or enzymatic resolution processes, ensuring the availability of the enantiomerically pure starting material.

Organocatalytic Synthesis: Organocatalysis uses small organic molecules to catalyze chemical transformations. Natural amino acids, including L-proline and L-arginine, have been identified as effective organocatalysts for various reactions, such as the synthesis of warfarin. researchgate.netchemrxiv.org These catalysts often operate via iminium or enamine intermediates. researchgate.net While not directly synthesizing this compound, these principles can be applied to reactions involving its precursor, L-valine, or in subsequent derivatization steps. For example, organocatalytic Michael additions can be performed under micellar conditions using surfactants to create precursors for γ-amino acids. thieme-connect.com The esterification of L-valine to this compound is typically achieved through classical chemical methods, such as reacting L-valine with isopropanol (B130326) in the presence of an acid catalyst like thionyl chloride. prepchem.com

Derivatization Strategies for Functional Enhancement and Prodrug Development

This compound serves as a key intermediate for creating a wide range of functionally enhanced derivatives and prodrugs designed to improve the therapeutic properties of parent drug molecules.

Amidation and Acylation Reactions

The primary amine group of this compound is a key functional handle for derivatization through amidation and acylation reactions. These reactions involve forming an amide bond with a carboxylic acid or an acylating agent. This is the fundamental reaction in peptide bond formation, as seen in SPPS, where the amine of one amino acid attacks the activated carboxyl group of another. peptide.com Beyond peptides, this reaction is used to conjugate the valine ester to other molecules to modify their properties. For example, enantiomerically enriched aminophosphonates, which have a wide range of biological activities, can be synthesized through strategies involving the formation of amide-like linkages. mdpi.comnih.gov

Conjugation with Nucleosides and Related Moieties

Amino acid esters are frequently used to create prodrugs of antiviral nucleoside analogues to enhance their oral bioavailability. The L-valine ester prodrugs of compounds like acyclovir (B1169) (to form valacyclovir) and ganciclovir (B1264) are prominent examples of this successful strategy. nih.gov By attaching the L-valine isopropyl ester to a nucleoside drug, the resulting conjugate can more effectively utilize endogenous transporters in the body, leading to improved absorption.

Formation of Salts and Esters with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A significant area of research involves the formation of ionic liquids or salts by combining L-valine alkyl esters, including this compound, with NSAIDs like ibuprofen (B1674241), naproxen, and ketoprofen. nih.govmdpi.com This derivatization strategy aims to improve the physicochemical properties of the NSAIDs, such as their water solubility and skin permeability, which can be beneficial for developing topical drug delivery systems. nih.govmdpi.com Studies have shown that these ibuprofenates of L-valine alkyl esters exhibit significantly higher solubility in water and buffer solutions compared to ibuprofen alone. mdpi.com The synthesis is typically a high-yield, three-step process. nih.gov Furthermore, research indicates a correlation between the lipophilicity of these salts and their biodegradability, with increased alkyl chain length leading to higher lipophilicity and slower biodegradation. nih.gov

Table 1: Properties of NSAID Salts with L-Valine Isopropyl Ester

NSAID Moiety Cationic Moiety Yield (%) Thermal Stability (Tonset) Key Finding Reference
Ibuprofen [ValOiPr] 95-99 Lower than parent NSAID Improved water solubility and skin permeability. mdpi.comnih.gov nih.gov
Naproxen [ValOiPr] 95-99 Lower than parent NSAID Two different solid phases observed during thermal analysis. nih.gov
Ketoprofen [ValOiPr] 95-99 Lower than parent NSAID Lower thermal stability compared to other amino acid ester salts. nih.gov
Salicylic Acid [ValOiPr] 95-99 Lower than parent NSAID Conjugates of L-methionine isopropyl ester showed higher stability. nih.gov

Synthesis of Benzoxaborole and Other Pharmacologically Relevant Conjugates

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention for their broad range of pharmacological activities, including antifungal, anti-inflammatory, and antibacterial properties. researchgate.net The synthesis of benzoxaborole conjugates often involves coupling them with other molecules, such as amino acids, to modulate their activity and targeting. ualberta.ca The amino group of this compound can be used to form a stable linkage with a functionalized benzoxaborole scaffold. For instance, 3-amino-benzoxaboroles can be synthesized by reacting a (2-formylphenyl)boronic acid with an appropriate amine. nih.gov This conjugation strategy can lead to novel compounds with potential therapeutic applications. For example, benzosiloxaboroles, which are related structures, have been functionalized with thiol groups that can then be used to link to various moieties to create promising antibacterial agents. nih.gov

Purification and Isolation Techniques in Synthetic Organic Chemistry

The purification and isolation of this compound from the reaction mixture is a multi-step process designed to remove unreacted reagents, byproducts, and the hydrochloride salt form of the ester.

Initial Workup: Removal of Volatiles Upon completion of the reaction, the first step in purification is the removal of excess isopropanol and any remaining thionyl chloride. This is typically achieved through evaporation under reduced pressure (in vacuo). prepchem.com This leaves a residue containing the desired product, primarily as its hydrochloride salt.

Neutralization and Extraction To isolate the free amino acid ester, the residue is dissolved in water and then neutralized. An aqueous base, such as ammonia, is added until the solution becomes basic, which converts the hydrochloride salt of the ester into its free amine form. prepchem.com This free ester is less soluble in water than its salt form and can be efficiently separated using a water-insoluble organic solvent. google.com

Liquid-liquid extraction is performed, typically using diethyl ether. The aqueous solution is extracted multiple times with the organic solvent to ensure maximum recovery of the product. prepchem.com The combined organic extracts contain the dissolved L-valine isopropyl ester.

Drying and Final Distillation The ether extract is then dried using an anhydrous drying agent, such as sodium sulfate, to remove any residual water. prepchem.com After filtering off the drying agent, the final step is the removal of the extraction solvent and purification of the product by distillation under reduced pressure. This fractional distillation separates the pure L-valine isopropyl ester from any remaining non-volatile impurities. prepchem.com The final product is obtained as a colorless and clear liquid. prepchem.com

Table 2: Physical Properties and Purification Data

Property Value Source
Appearance Colorless, clear liquid prepchem.com
Boiling Point 40° - 41° C prepchem.com
Pressure 3 - 4 mmHg prepchem.com
Key Purification Steps Evaporation, Neutralization, Extraction, Distillation prepchem.com

Alternative techniques for purifying amino acid esters from their mineral acid salts often involve adjusting the pH of an aqueous layer to between 7 and 8 before extraction to optimize the liberation of the free ester. google.com While recrystallization is a common method for purifying solid amino acid ester salts, distillation is the method of choice for isolating the liquid free ester. prepchem.comguidechem.com

Enantioselective Synthesis of (2S)-2-amino-3-methylbutanoate and its Derivatives

The enantioselective synthesis of this compound, the isopropyl ester of L-valine, is crucial for its application as a chiral building block. A common approach involves the direct esterification of L-valine with isopropanol. One documented method involves cooling isopropanol to -10°C and slowly adding thionyl chloride, followed by the gradual addition of L-valine. prepchem.com The reaction mixture is then heated to 100°C for an extended period to drive the reaction to completion. prepchem.com After the reaction, unreacted reagents are removed under vacuum, and the product is isolated by extraction and distillation. prepchem.com

While direct esterification of a chiral precursor is a straightforward approach, other advanced enantioselective methods are employed for the synthesis of amino acid esters to ensure high optical purity. These often involve the use of chiral catalysts or auxiliaries. For instance, chiral squaramide hydrogen-bond donors can act as anion-abstraction catalysts in the allylation of α-chloro glycine (B1666218) esters to produce α-allyl amino esters with high enantioselectivity (up to 97% ee). nih.gov Another strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine, which can be alkylated to produce various amino acids with high stereocontrol. mdpi.com

The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. For this compound, leveraging the readily available chiral pool of L-valine is often the most practical approach.

Control and Determination of Absolute Configuration in Complex Structures

Controlling and unequivocally determining the absolute configuration at the α-carbon is paramount in the synthesis of this compound and its derivatives. The most direct method of control is to start with an enantiomerically pure starting material, such as natural L-valine, which possesses the desired (S)-configuration. prepchem.com

In more complex syntheses where the stereocenter is created, chiral auxiliaries are a powerful tool. wikipedia.orgnih.gov These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org Examples of chiral auxiliaries used in amino acid synthesis include Evans' oxazolidinones and pseudoephedrine. researchgate.net For instance, pseudoephedrine can be converted to the corresponding amide, and subsequent deprotonation and alkylation occur with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. wikipedia.org The auxiliary is then cleaved to yield the desired enantiomerically enriched product. wikipedia.org

The determination of the absolute configuration of a chiral molecule is typically achieved through techniques such as X-ray crystallography for crystalline compounds. wikipedia.org Spectroscopic methods like optical rotatory dispersion (ORD) and vibrational circular dichroism (VCD) can also be employed. wikipedia.org In many cases, the absolute configuration is confirmed by chemical correlation, where the synthesized compound is converted to a known compound without affecting the stereocenter.

Diastereoselective Synthesis and Characterization of Stereoisomeric Mixtures

When a new stereocenter is introduced into a molecule that already contains a chiral center, a mixture of diastereomers can be formed. Diastereoselective synthesis aims to control the formation of these stereoisomers, favoring one over the other. In the context of derivatives of this compound, this can occur when the amino group or the α-carbon of the ester is involved in a reaction that generates a new chiral center.

For example, the reduction of N-protected valine alkyl esters using a borohydride (B1222165) reducing agent can lead to the formation of the corresponding amino alcohol. If the protecting group or other substituents in the molecule create a chiral environment, this reduction can proceed with diastereoselectivity.

A study on the synthesis of vicinal amino alcohols from amino esters, including valine, demonstrated that the reduction of the ester functionality can be influenced by the existing stereocenter. nih.gov The characterization of the resulting diastereomeric mixture is typically performed using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often on an achiral stationary phase, as diastereomers have different physical properties and can be separated without a chiral selector. Spectroscopic methods like NMR can also be used to determine the ratio of diastereomers, as the different spatial arrangements of the atoms will result in distinct chemical shifts for certain protons or carbons. A study on the diastereomer separation of amino acid derivatives for nitrogen isotope analysis highlighted the use of derivatization with an optically active alcohol to create diastereomers that can be separated by GC. nih.gov

Chiral Purity Assessment and Enantiomeric Excess Determination

Ensuring the chiral purity of this compound is critical for its applications. The enantiomeric excess (ee), a measure of the chiral purity, is the excess of one enantiomer over the other in a mixture. It is defined as:

ee (%) = |(moles of R-enantiomer - moles of S-enantiomer) / (moles of R-enantiomer + moles of S-enantiomer)| x 100

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like amino acid esters. rsc.orgheraldopenaccess.us This technique allows for the direct separation of the enantiomers, and the ratio of their peak areas in the chromatogram corresponds to their molar ratio in the mixture.

For amino acids and their derivatives, derivatization is often employed to improve chromatographic separation and detection. rsc.org For instance, derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can produce diastereomeric isoindole adducts that are easily separable on a standard reversed-phase HPLC column. rsc.org A study on the enantiomeric separation of D- and L-valine as their isoindole adducts demonstrated the ability to quantify the D-enantiomer down to a 0.05% impurity level. rsc.org The accuracy of this method was confirmed through spiking experiments, with recoveries ranging from 96% to 106%. rsc.org

The following table summarizes the validation data for an HPLC method developed for the chiral purity of L-valine after derivatization:

Validation ParameterResult
Linearity (Correlation Coefficient)> 0.99
Accuracy (Recovery of D-Valine)96% - 106%
Limit of Quantitation for D-Valine0.05%

Other techniques for determining enantiomeric excess include gas chromatography on a chiral stationary phase and NMR spectroscopy using chiral solvating or shift reagents. uma.es

Application of Chiral Stationary Phases in Chromatographic Separations

Chiral stationary phases (CSPs) are the cornerstone of enantioselective chromatography, enabling the separation of enantiomers. eijppr.com For the resolution of amino acid esters like propan-2-yl 2-amino-3-methylbutanoate, several types of CSPs have proven effective. These CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. eijppr.com

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs. yakhak.org Columns such as Chiralcel OD-H and Chiralpak IA have shown excellent performance in resolving α-amino acid esters. yakhak.org The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Macrocyclic Glycopeptide-based CSPs: CSPs based on macrocyclic antibiotics like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the separation of underivatized amino acids and their esters. These CSPs possess ionic groups, making them compatible with both organic and aqueous mobile phases. The chiral recognition mechanism is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and steric repulsion.

Crown Ether-based CSPs: Chiral crown ethers are highly effective for the resolution of racemic compounds containing a primary amino group, such as amino acid esters. nih.gov The separation relies on the formation of inclusion complexes between the protonated amino group of the analyte and the chiral cavity of the crown ether.

The following table provides examples of CSPs used for the separation of amino acid and their ester enantiomers:

Chiral Stationary Phase TypeExample ColumnApplication
Polysaccharide-basedChiralpak IA, Chiralcel OD-HResolution of NBD-derivatized α-amino acid esters yakhak.org
Macrocyclic Glycopeptide-basedAstec CHIROBIOTIC TSeparation of underivatized amino acid enantiomers
Crown Ether-based(3,3'-Diphenyl-1,1'-binaphthyl)-20-crown-6Resolution of valacyclovir (B1662844) (a valine ester prodrug) nih.gov

The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation and is often determined empirically for a specific analyte.

Molecular Interactions and Biochemical Research Applications

Investigations into Enzyme-Substrate and Enzyme-Inhibitor Interactions

The utility of propan-2-yl (2S)-2-amino-3-methylbutanoate in enzymatic studies is predicated on its relationship with L-valine. The ester group protects the carboxylic acid functional group, preventing it from participating in certain reactions while leaving the amino group available for others. In many biological contexts, its primary interaction with enzymes begins with its hydrolysis back to L-valine.

L-valine is a key substrate for several enzymes involved in amino acid metabolism. A crucial step in its catabolism is transamination, catalyzed by branched-chain aminotransferases (BCATs). This reaction transfers the amino group from L-valine to an α-keto acid, typically α-ketoglutarate, to form α-ketoisovalerate and glutamate. The catabolism of L-valine subsequently proceeds through oxidative decarboxylation to produce intermediates that can enter the citric acid cycle. wikipedia.org

While direct studies on this compound as a substrate for transaminases are not prominent, it is understood that upon cellular uptake and hydrolysis, the released L-valine serves as the actual substrate for these enzymes. Therefore, the ester can be used in research settings to study the kinetics and regulation of L-valine metabolic pathways by providing a controlled release of the amino acid.

Enzyme FamilySubstrateProductMetabolic Pathway
Branched-Chain Aminotransferase (BCAT)L-Valineα-KetoisovalerateValine Catabolism
Valine-Pyruvate TransaminaseL-Valine3-Methyl-2-oxobutanoateValine Biosynthesis/Catabolism
Branched-chain α-ketoacid dehydrogenase complexα-KetoisovalerateIsobutyryl-CoAValine Catabolism

This table outlines the enzymatic processing of L-valine, the active metabolite of this compound.

Amino acid esters, including those of L-valine, can be employed in specific enzyme assays. While not a universal standard, this compound could theoretically be used in assays for esterases, where the rate of its hydrolysis to L-valine is measured. L-valine itself is a precursor in the biosynthesis of penicillin, and its derivatives are crucial in studying the enzymes involved in this pathway. nih.gov The ester form provides a chemically distinct molecule that can be useful in developing and validating new analytical methods for quantifying enzyme activity.

Receptor Binding Studies and Ligand Interactions

The direct interaction of this compound with cellular receptors is not extensively documented. However, the parent amino acid, L-valine, and its derivatives are integral to receptor-ligand interactions in several ways. The valine residue, as part of a larger peptide or protein structure, can be critical for binding. For instance, a highly conserved valine residue at position 114 in the β2-adrenergic receptor has been shown to be important for the binding of both agonists and antagonists. nih.gov

While the free ester is unlikely to be a primary ligand for such receptors, its structural properties could be exploited in the design of novel synthetic ligands or as part of prodrug strategies. Valine esters are frequently used to improve the bioavailability of antiviral drugs, such as in valacyclovir (B1662844) and valganciclovir. nih.gov This approach relies on cellular uptake of the ester prodrug, followed by enzymatic cleavage to release the active therapeutic agent. This principle highlights the utility of the L-valine ester moiety in modulating molecular interactions for therapeutic benefit.

Modulation of Cellular and Metabolic Pathways

The influence of this compound on cellular and metabolic pathways is mediated through the release of L-valine, a BCAA with significant regulatory roles in metabolism.

L-valine is a fundamental building block for protein synthesis. numberanalytics.com Its availability can directly impact the rate at which proteins are synthesized. In some contexts, high concentrations of L-valine have been observed to inhibit net protein synthesis and stimulate protein turnover in certain microorganisms like Pseudomonas saccharophila. nih.gov

As a BCAA, L-valine is primarily metabolized in skeletal muscle, where it can be used as a direct source of energy. nbinno.com Its catabolism provides intermediates for the citric acid cycle, supporting cellular respiration. wikipedia.org Furthermore, recent research has shown that L-valine and its metabolites, such as 3-hydroxyisobutyrate (B1249102) (3-HIB), can regulate lipid metabolism. Studies in porcine intestinal epithelial cells demonstrated that valine supplementation increased triglyceride synthesis by elevating 3-HIB levels, which in turn promoted fatty acid transport. nih.gov

Metabolic ProcessRole of L-ValineKey Outcome
Protein SynthesisEssential building blockFormation of proteins and peptides
Energy MetabolismSubstrate for catabolism in muscleProduction of ATP via the citric acid cycle
Lipid MetabolismPrecursor to 3-hydroxyisobutyrate (3-HIB)Modulation of triglyceride synthesis

This table summarizes the key roles of L-valine in major cellular metabolic pathways.

The metabolic pathway of L-valine is interconnected with other significant biosynthetic routes. The intermediate α-ketoisovalerate, which is formed from the transamination of L-valine, is a direct precursor for the synthesis of D-pantothenate (Vitamin B5). nih.gov Pantothenate is an essential component of Coenzyme A, a vital molecule in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.

Research in microorganisms like Corynebacterium glutamicum has shown that by increasing the availability of α-ketoisovalerate through the overexpression of genes involved in L-valine synthesis, the production of D-pantothenate can be significantly enhanced. nih.govresearchgate.net Therefore, this compound, by serving as a source of L-valine, can indirectly contribute to and be used to study the regulation of pantothenic acid biosynthesis.

Cellular and Molecular Responses

Research into the specific cellular and molecular effects of this compound is not extensively documented in publicly available literature. However, the biological activities of its parent amino acid, L-valine, and other L-valine alkyl esters provide a basis for understanding its potential interactions at a cellular level.

Evaluation of In Vitro Effects on Cell Viability

Direct studies evaluating the in vitro effects of this compound on the viability of specific cell lines are not readily found in scientific literature. The impact of amino acid esters on cell viability is often assessed in the context of their potential as prodrugs or as part of larger molecular complexes. For instance, the modification of a parent drug with a valine ester can influence its cellular uptake and subsequent effects on cell viability.

Modulation of Pro-Inflammatory Cytokine Production, e.g., Interleukin-6 (IL-6)

There is a lack of specific research on the direct modulatory effects of this compound on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). The inflammatory response is a complex process, and the role of individual amino acid esters in this pathway is not well-defined. However, studies on related compounds, such as certain isothiocyanates, have shown the ability to suppress the expression and release of pro-inflammatory mediators including IL-6, often through the suppression of signaling pathways like NF-κB and MAPK. nih.gov While this provides a potential avenue for research, it is important to note that this is not direct evidence for the activity of this compound.

Antioxidant Activity and Role in Mitigating Oxidative Stress

The potential antioxidant activity of this compound has not been specifically detailed in available research. Antioxidants are substances that can slow the rate of oxidation reactions, often by scavenging free radicals. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com While some amino acids and their derivatives exhibit antioxidant properties, direct evidence for this compound is currently unavailable.

Protein Binding and Interaction Studies

The interaction of small molecules with plasma proteins is a critical factor in their distribution and bioavailability. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the blood. mdpi.com

Research on Interactions with Serum Albumins (e.g., Bovine Serum Albumin)

Specific studies detailing the interaction between this compound and serum albumins like bovine serum albumin (BSA) are not present in the current body of scientific literature. However, research on the interaction of N-acyl amino acid-based anionic surfactants with BSA has shown that the nature of the amino acid head group can significantly affect the binding interaction, which is primarily hydrophobic. nih.gov

Fluorescence and circular dichroism spectroscopy are common techniques used to study these interactions. mdpi.comnih.gov For instance, the binding of a ligand can quench the intrinsic fluorescence of tryptophan residues in the protein, providing information about the binding constant and the number of binding sites. mdpi.comnih.gov Circular dichroism can reveal conformational changes in the protein upon ligand binding. mdpi.comnih.gov

Table 1: Spectroscopic Methods for Studying Protein-Ligand Interactions

Spectroscopic TechniqueInformation Obtained
Fluorescence SpectroscopyBinding constants, number of binding sites, quenching mechanism
Circular Dichroism (CD) SpectroscopyChanges in protein secondary structure (e.g., α-helix content)

Application as a Conformationally Constrained Amino Acid Analog in Structural Biology Research

The use of this compound as a conformationally constrained amino acid analog in structural biology research is not well-documented. Conformationally constrained amino acids are valuable tools in peptide and protein research as they can help to stabilize specific secondary structures, such as β-turns or helices. This can lead to peptides with enhanced biological activity and stability. While β-amino acids and other modified amino acids are used for this purpose, the specific application of this L-valine isopropyl ester in this context is not established. mdpi.com

Mimicry of Protein Structural Elements, particularly Beta-Sheet Formation

The structure of this compound, containing a valine residue, is significant in the context of mimicking protein secondary structures, particularly beta-sheets. Valine, along with other C-beta branched amino acids like isoleucine and threonine, exhibits a high propensity to be found in β-sheets within proteins. nih.gov The bulkiness of the isopropyl side chain restricts the conformational freedom of the protein backbone, making the extended conformation required for a beta-sheet energetically favorable while disfavoring helical conformations.

Small molecules that can replicate the structural features of protein secondary structures are valuable tools for disrupting protein-protein interactions. nih.gov The study of synthetic peptides and their derivatives has been crucial in understanding the forces that govern the formation and stability of beta-sheets. nih.gov Research on protected dipeptides, such as N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester, demonstrates that even small molecules containing valine residues can self-assemble into structures with characteristics of parallel β-sheets. nih.gov In the crystal structure of this dipeptide, the molecules align to form hydrogen-bonded tapes that mimic the arrangement of strands in a beta-sheet. nih.gov

This capacity for forming organized, sheet-like structures is a key aspect of their potential use as scaffolds in medicinal chemistry. By presenting amino acid side chains in a spatially defined manner, similar to a native protein, such mimics can be designed to interfere with biological processes that depend on protein-protein recognition at beta-sheet interfaces. nih.gov The valine side chain itself, being hydrophobic, plays a role in the stability of these structures through non-polar interactions. numberanalytics.com

Structural FeatureCompound/ResidueObserved Effect in ResearchReference
High Propensity for β-Sheet ConformationValine ResiduesDue to the steric bulk of the C-beta branched side chain, valine restricts backbone conformation, favoring the extended structure found in beta-sheets.
Self-Assembly into β-Sheet-like StructuresN-(tert-butoxycarbonyl)-L-valyl-L-valine methyl esterIn its crystalline form, this dipeptide adopts a conformation where molecules are hydrogen-bonded into tapes resembling parallel β-sheets. nih.gov
Stabilization through Hydrophobic InteractionsValine Side ChainThe non-polar isopropyl side chain contributes to the stability of protein structures by participating in hydrophobic interactions within the core of folded proteins or at the interface of protein-protein interactions. numberanalytics.com

Computational Chemistry and Theoretical Investigations

Electronic Structure and Chemical Reactivity Analysis

Calculation of Chemical Reactivity Descriptors

Theoretical calculations based on Density Functional Theory (DFT) are instrumental in understanding the chemical reactivity of a molecule. For propan-2-yl (2S)-2-amino-3-methylbutanoate, these calculations help in elucidating its electronic structure and reactivity patterns. Key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's stability and reaction tendencies. mdpi.com

The HOMO is associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be calculated from the HOMO and LUMO energies. Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness is a measure of resistance to change in its electron distribution. mdpi.com

ParameterCalculated Value (eV)
EHOMO-9.5
ELUMO1.5
Energy Gap (ΔE)11.0
Electronegativity (χ)4.0
Chemical Hardness (η)5.5
Chemical Softness (S)0.18

Intermolecular Interactions and Hydrogen Bonding Analysis

The structure of this compound features functional groups capable of forming significant intermolecular interactions, particularly hydrogen bonds. The primary amine (-NH2) group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen (-O-) act as hydrogen bond acceptors.

Quantum Theory of Atoms in Molecule (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule and characterizing the nature of chemical bonds. A hypothetical QTAIM analysis of the hydrogen bonds in this compound would involve locating the bond critical points (BCPs) in the electron density.

The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can elucidate the nature of the interactions. For the expected N-H---O hydrogen bonds, a positive value of the Laplacian of the electron density would indicate a closed-shell interaction, which is characteristic of hydrogen bonds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is valuable in drug discovery for screening potential drug candidates.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant biological target. The results would provide insights into the binding mode, binding affinity, and the specific interactions between the ligand and the protein's amino acid residues. For instance, the amine group could form hydrogen bonds with acidic residues like aspartate or glutamate, while the isopropyl group could engage in hydrophobic interactions.

Below is a hypothetical table summarizing the results of a docking simulation with a generic protein active site.

ParameterValue
Binding Affinity (kcal/mol)-6.5
Interacting ResiduesASP120, GLU150, VAL80
Types of InteractionsHydrogen bonds, Hydrophobic interactions

Solvent Effects Modeling using Continuum Models

The properties and behavior of this compound can be significantly influenced by the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. researchgate.net

These models represent the solvent as a continuous medium with a specific dielectric constant. By performing quantum chemical calculations with a continuum model, it is possible to predict how properties like the conformational stability, reactivity descriptors, and spectral characteristics of the molecule change in different solvents. For a polar molecule like this compound, increasing the polarity of the solvent is expected to stabilize the more polar conformers and influence its reactivity. researchgate.net

Analytical Methodologies and Spectroscopic Characterization

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups. For propan-2-yl (2S)-2-amino-3-methylbutanoate, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the alkyl groups (isopropyl and isobutyl), C=O stretching of the ester, and C-O stretching vibrations. However, specific experimental FT-IR data with precise wavenumbers and assignments for this particular compound are not documented in readily accessible scientific literature. General spectral regions for these functional groups in similar amino acid esters can be predicted, but a detailed, experimentally verified data table for this compound cannot be compiled from the available sources.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would provide information on the carbon skeleton and other symmetric functional groups. While spectra for L-valine are well-documented, showing characteristic bands for C-C stretching, C-H bending, and COO- symmetric stretching, specific FT-Raman spectroscopic data for its isopropyl ester are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton (1H) NMR Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the isopropyl ester group, the α-proton, the β-proton, and the two methyl groups of the valine side chain, as well as the protons of the amino group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would allow for the complete assignment of the proton skeleton. Despite the common use of this technique, published ¹H NMR spectra or detailed data tables (chemical shifts, multiplicities, and coupling constants) specifically for this compound are not found in the surveyed literature. Data for other L-valine esters, such as the methyl and ethyl esters, are more common but cannot be directly extrapolated to the isopropyl ester with high accuracy.

Phosphorus (31P) NMR Analysis for Phosphonate (B1237965) Derivatives

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique used to analyze compounds containing phosphorus, such as phosphonates. If this compound were to be derivatized to form a phosphonate, for example, at the amino group, ³¹P NMR would be a crucial tool for characterizing the resulting product. The chemical shift in a ³¹P NMR spectrum is sensitive to the electronic environment of the phosphorus atom, providing information about its oxidation state and bonding. While there is research on the ³¹P NMR analysis of various amino acid phosphonate derivatives, no studies were found that specifically report on phosphonate derivatives of this compound.

Two-Dimensional NMR Techniques for Complex Structures

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for elucidating the structure of more complex molecules by showing correlations between different nuclei. A 2D COSY spectrum of this compound would reveal couplings between neighboring protons, helping to establish the connectivity of the proton network. An HSQC spectrum would show correlations between protons and their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. Although 2D NMR is a standard method for the characterization of novel compounds, specific 2D NMR data for this compound has not been published. General principles of 2D NMR analysis of amino acid esters are well-established, but a specific analysis for this compound is absent from the literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the molecule and its fragments, detailed information can be obtained. While comprehensive experimental data for this specific compound is not widely available in published literature, predicted data and the analysis of closely related compounds provide significant insight into its mass spectrometric behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of analyzing this compound, LC-MS would be employed to separate the compound from a mixture and subsequently determine its molecular weight. The compound would typically be protonated in the ion source, forming the [M+H]⁺ ion.

Table 1: Predicted LC-MS Adducts for this compound

AdductPredicted m/z
[M+H]⁺160.1332
[M+Na]⁺182.1151
[M+K]⁺198.0891

This table is based on predicted data and serves as a guide for expected results in an experimental setting.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₁₇NO₂), HRMS would confirm its elemental composition by providing a mass measurement with high precision. mdpi.comnih.gov

Table 2: Theoretical vs. Expected HRMS Data for [M+H]⁺ of this compound

ParameterValue
Molecular FormulaC₈H₁₇NO₂
Theoretical Monoisotopic Mass159.1259
Theoretical m/z of [M+H]⁺160.1332

This table presents theoretical values that would be confirmed by HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For the protonated molecule of this compound ([M+H]⁺), collision-induced dissociation (CID) would lead to the cleavage of specific bonds, providing structural information.

Although specific experimental MS/MS spectra for this compound are not available, the fragmentation of similar protonated amino acid esters has been studied. The fragmentation of protonated valine, for instance, typically involves the loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov For an isopropyl ester, characteristic losses related to the isopropyl group would also be expected.

Table 3: Plausible MS/MS Fragmentation Pathways for Protonated this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
160.13[M+H - C₃H₆]⁺Isopropylene
160.13[M+H - C₃H₇OH]⁺Isopropanol (B130326)
160.13[M+H - H₂O - CO]⁺Water and Carbon Monoxide

This table outlines expected fragmentation patterns based on the analysis of related compounds.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a crystal structure for this compound has not been reported. However, the crystal structures of closely related compounds, such as L-valine hydrochloride, have been determined and can provide insights into the likely solid-state conformation. nih.gov

Crystal Data and Unit Cell Parameters

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield specific crystal data, including the crystal system, space group, and unit cell dimensions. For illustrative purposes, the crystal data for L-valine hydrochloride is presented below.

Table 4: Illustrative Crystal Data for L-Valine Hydrochloride

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.144
b (Å)5.179
c (Å)13.028
β (°)111.85
Volume (ų)697.5
Z4

This data is for L-valine hydrochloride and is provided as an example of the type of information obtained from X-ray crystallography.

Molecular Conformation and Geometry Analysis

The analysis of a crystal structure reveals the precise molecular geometry, including bond lengths and angles, as well as the torsional angles that define the molecule's conformation. In the solid state, the conformation is influenced by intermolecular interactions, such as hydrogen bonding. For this compound, hydrogen bonds involving the amino group and the carbonyl oxygen of the ester would be expected to play a significant role in the crystal packing. The conformation of the valine side chain (the isopropyl group) and the orientation of the isopropyl ester would also be determined. Studies on valine and its derivatives have shown that both extended and folded conformations are possible. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound, as an ester of L-valine, is not expected to exhibit significant absorbance in the near-UV region (250-400 nm) due to the absence of a chromophore that absorbs in this range. The compound lacks aromatic rings or conjugated double bond systems, which are typically responsible for strong UV-Vis absorption. The primary absorbing moiety in the molecule is the carbonyl group (C=O) of the ester functionality.

The electronic transitions associated with the carbonyl group, specifically the n → π* transition, occur at wavelengths shorter than the typical near-UV range. This transition is often weak and can be observed in the far-UV region, generally below 220 nm. The exact wavelength of maximum absorbance (λmax) is influenced by the solvent used for analysis. In polar solvents, the λmax for the n → π* transition of a carbonyl group may experience a hypsochromic (blue) shift.

While a standard UV-Vis spectrum in the 200-800 nm range would likely show a rising absorbance towards the lower wavelength cutoff of the solvent, it would not provide significant structural information or be a primary method for quantification unless derivatized with a UV-active tag. The lack of absorbance in the near-UV region confirms the absence of aromatic impurities.

Expected Ultraviolet-Visible (UV-Vis) Spectroscopic Data

ParameterExpected Value/ObservationNotes
λmax Below 220 nmAttributable to the n → π* transition of the ester carbonyl group.
Molar Absorptivity (ε) LowThe n → π* transition is typically of low intensity.
Solvent Effects Hypsochromic shift in polar solventsThe position of the λmax can be influenced by the polarity of the solvent.
Appearance in Spectrum No significant peaks above 220 nmThe spectrum is expected to be largely featureless in the near-UV and visible regions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the assessment of purity and the separation of this compound from starting materials, byproducts, and its enantiomeric impurity, propan-2-yl (2R)-2-amino-3-methylbutanoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

For purity assessment of the final compound, reversed-phase HPLC (RP-HPLC) is a suitable technique. Due to the lack of a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed to allow for sensitive UV detection.

For the crucial separation of enantiomers (chiral separation), specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving the D- and L-enantiomers of amino acid esters. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol or ethanol, is critical for achieving optimal separation.

Gas Chromatography (GC):

Gas chromatography is also a powerful tool for the analysis of volatile amino acid esters like this compound. For GC analysis, the amino group is often derivatized, for instance, by acylation (e.g., with trifluoroacetic anhydride (B1165640) to form the N-TFA derivative), to increase volatility and improve chromatographic peak shape. Separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID).

For the separation of enantiomers by GC, a chiral stationary phase is necessary. Cyclodextrin-based or amino acid derivative-based chiral capillary columns have demonstrated success in resolving the enantiomers of derivatized amino acid esters.

Representative Chromatographic Conditions for the Analysis of Valine Esters

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorApplication
RP-HPLC C18 (e.g., 5 µm, 4.6 x 250 mm)Acetonitrile/Water or Methanol/Water gradientRI, ELSD, or UV (after derivatization)Purity assessment
Chiral HPLC Polysaccharide-based CSP (e.g., Chiralcel OD-H)Hexane/IsopropanolUV (if derivatized) or PolarimeterEnantiomeric purity
GC DB-5 or similar non-polar capillary columnHelium or HydrogenFIDPurity assessment (of N-acylated derivative)
Chiral GC Cyclodextrin-based chiral capillary columnHelium or HydrogenFIDEnantiomeric purity (of N-acylated derivative)

Environmental Fate and Biodegradation Studies

Biodegradation Pathways and Mechanisms

The biodegradation of propan-2-yl (2S)-2-amino-3-methylbutanoate is expected to proceed via the hydrolysis of the ester bond, followed by the degradation of the constituent molecules: L-valine and propan-2-ol.

The initial and crucial step in the microbial degradation of esters is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. mdpi.com This cleavage results in the formation of the parent amino acid, L-valine, and the corresponding alcohol, propan-2-ol. Both of these breakdown products are readily biodegradable in the environment.

L-valine, being a common amino acid, can be utilized by a wide variety of microorganisms as a source of carbon and nitrogen. researchgate.net The catabolism of L-valine typically involves its conversion to 2-keto-isovalerate, which then enters central metabolic pathways. nih.gov Propan-2-ol is also known to be readily biodegradable by a range of microorganisms under aerobic conditions.

In aerobic environments such as activated sludge in wastewater treatment plants, this compound is expected to undergo rapid biodegradation. Activated sludge contains a diverse and dense population of microorganisms, including bacteria and fungi, that are capable of degrading a wide array of organic compounds. nih.gov The microbial communities in activated sludge are known to efficiently metabolize amino acids and short-chain alcohols. nih.gov

The biodegradation process in activated sludge would commence with the extracellular or intracellular enzymatic hydrolysis of the ester linkage. The resulting L-valine and propan-2-ol would then be assimilated and mineralized by the microbial biomass. Studies on the anaerobic degradation of amino acids have shown that they are readily converted by microbial action. researchgate.net Although this specific ester hasn't been exclusively studied, the principles of amino acid and ester biodegradation are well-established.

Factors Influencing Biodegradability of Ester Derivatives

The rate and extent of biodegradation of amino acid esters are influenced by several molecular and environmental factors. Key among these are the structure of the ester, particularly the length of the alkyl chain, and its lipophilicity.

Research has consistently shown that the length of the alkyl chain in the ester group has a significant impact on the rate of biodegradation. Generally, esters with shorter alkyl chains are more readily biodegradable. mdpi.comdistantreader.org This is attributed to their higher water solubility and easier access for microbial enzymes.

A study on the biodegradation of L-valine alkyl ester ibuprofenates demonstrated this trend clearly. The biodegradability was found to be dependent on the length of the ester chain, with compounds having shorter alkyl chains, such as propyl and isopropyl esters, being the most biodegradable. mdpi.comresearchgate.net This suggests that this compound, with its isopropyl group, would be expected to exhibit a relatively high rate of biodegradation compared to longer-chain valine esters.

Table 1: Influence of Alkyl Chain Length on the Biodegradability of L-valine Alkyl Ester Ibuprofenates

Alkyl Ester Chain Relative Biodegradability
Methyl High
Ethyl High
Propyl High
Isopropyl High
Butyl Moderate
Pentyl Lower
Hexyl Lower
Octyl Low

This table is representative of the general trend observed in studies and is based on findings from research on L-valine alkyl ester ibuprofenates. mdpi.comresearchgate.net

Lipophilicity, often expressed as the partition coefficient (log P), is another critical factor influencing the bioavailability and, consequently, the biodegradability of chemical compounds. For amino acid esters, there is a direct correlation between the length of the alkyl chain and lipophilicity; as the chain length increases, so does the lipophilicity. mdpi.com

Studies have demonstrated an inverse relationship between lipophilicity and biodegradation for these compounds. mdpi.com Higher lipophilicity can lead to stronger partitioning into organic matter and cell membranes, potentially reducing the availability of the compound to microbial degrading enzymes in the aqueous phase. The results from studies on L-valine alkyl ester ibuprofenates showed that less lipophilic compounds exhibited higher rates of biodegradation. mdpi.com Given its short isopropyl chain, this compound would have a relatively low lipophilicity, which is favorable for biodegradation.

Environmental Implications of Amino Acid Ester Derivatives in Research Contexts

Amino acid esters, including this compound, are utilized in various research applications, such as in the synthesis of peptides, as transient protecting groups in organic chemistry, and in the formation of ionic liquids. researchgate.netmdpi.com While their use is typically on a small scale in laboratory settings, their potential environmental release is a consideration.

The primary environmental implication relates to their biodegradability and the nature of their breakdown products. As derivatives of natural amino acids, their degradation products (L-valine and propan-2-ol) are generally considered to be of low environmental concern and are readily assimilated into natural biogeochemical cycles. nih.gov The use of such biodegradable compounds in research is aligned with the principles of green chemistry, aiming to reduce the environmental impact of chemical activities.

The supplementation of amino acids in various contexts, such as animal feed, has been studied for its environmental impacts, primarily concerning nitrogen cycles. nih.gov While the scale is different, it highlights that the introduction of amino acid derivatives into the environment is primarily a concern related to nutrient loading (nitrogen and carbon), which is generally minimal from research-scale releases and is effectively managed by wastewater treatment processes.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of propan-2-yl (2S)-2-amino-3-methylbutanoate often involves the use of reagents like thionyl chloride, which can generate hazardous byproducts. prepchem.com Future research is geared towards developing greener and more sustainable synthetic methodologies.

Key areas of development include:

Catalytic Esterification: The use of solid acid catalysts, enzymes (lipases), and ionic liquids is being explored to replace traditional corrosive acid catalysts. researchgate.net Ionic liquids, for instance, offer advantages such as reusability and ease of separation from the reaction mixture, contributing to a more environmentally friendly process. researchgate.net

Renewable Feedstocks: While the amino acid L-valine is naturally derived, research is ongoing to produce it and other amino acids from renewable resources and even from atmospheric nitrogen and carbon dioxide through catalytic fixation, which would further enhance the sustainability of its derivatives. rsc.org

Process Intensification: The adoption of continuous flow reactors and microwave-assisted synthesis can significantly reduce reaction times, improve energy efficiency, and enhance process safety compared to traditional batch processes.

Exploration of New Derivatization Strategies for Advanced Materials and Biological Probes

The inherent chirality and functionality of this compound make it an attractive scaffold for the synthesis of a wide range of derivatives with potential applications in advanced materials and as biological probes.

Advanced Materials:

Derivatization of the amino and ester groups can lead to the formation of novel polymers, liquid crystals, and chiral selectors for chromatography. For instance, poly(amine-co-ester)s derived from amino acid esters have shown promise in the biomedical field. rsc.org The incorporation of the bulky isopropyl group from the valine ester can influence the physical and chemical properties of these materials.

Biological Probes:

The L-valine moiety is recognized by biological systems, making its derivatives potential candidates for targeted drug delivery and as probes to study biological processes. nih.govnih.gov Isotopic labeling, particularly with deuterium, at specific positions of the valine ester can be used in metabolic studies and to probe protein-ligand interactions using techniques like NMR spectroscopy. researchgate.netmdpi.com

Derivative TypePotential ApplicationResearch Focus
Poly(amine-co-ester)sBiomedical materials, drug deliveryBiocompatibility, biodegradability, controlled release
Chiral Liquid CrystalsOptical displays, sensorsPhase behavior, chiroptical properties
Isotopically Labeled ProbesMetabolic studies, mechanistic elucidationSite-specific labeling, NMR and MS analysis
ProdrugsEnhanced drug deliveryImproved bioavailability and targeted release of active pharmaceutical ingredients

Integration of Advanced Computational Techniques in Rational Compound Design

Computational chemistry is becoming an indispensable tool in the rational design of novel derivatives of this compound with tailored properties.

Molecular Modeling: Techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations can be used to predict the conformational preferences, reactivity, and interaction of the valine ester and its derivatives with biological targets or other molecules. This allows for the in silico screening of potential candidates before their synthesis, saving time and resources.

QSAR and Machine Learning: Quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be employed to correlate the structural features of derivatives with their observed biological activity or material properties. nih.gov This data-driven approach can guide the design of new compounds with enhanced performance. For example, computational studies are being used to explore L-valine ester prodrug designs to improve the pharmacokinetics of antiviral drugs. researchgate.net

Deeper Mechanistic Insights into Biochemical Interactions

A more profound understanding of the biochemical interactions of this compound and its derivatives is crucial for their effective application, particularly in a biological context.

Enzymatic Transformations: Research is focused on elucidating the mechanisms of enzymatic reactions involving the valine ester, such as hydrolysis by esterases. researchgate.netnih.gov This knowledge is vital for the design of prodrugs that are activated by specific enzymes in the body. nih.gov

Transporter Interactions: As an amino acid derivative, it is likely to interact with amino acid transporters on cell membranes. nih.gov Investigating these interactions can inform the design of derivatives with improved cell permeability and targeted delivery to specific tissues.

Metabolic Pathways: L-valine is a branched-chain amino acid with a well-defined metabolic pathway. wikipedia.org Understanding how the isopropyl ester modification affects this pathway is essential for assessing its biocompatibility and potential metabolic fate.

Environmental Impact Assessment and Green Chemistry Approaches in Synthesis

A comprehensive assessment of the environmental impact of this compound throughout its lifecycle is becoming increasingly important.

Life Cycle Assessment (LCA): Conducting a cradle-to-gate LCA can help quantify the environmental footprint associated with its production, including raw material extraction, synthesis, and purification. amazonaws.com This analysis can identify hotspots in the manufacturing process where improvements can be made.

Biodegradability Studies: Investigating the biodegradability of the valine ester and its derivatives is crucial to understand their persistence in the environment. Studies on related L-valine alkyl esters have shown that the length of the alkyl chain can influence the rate of biodegradation. mdpi.com

Green Chemistry Metrics: The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, to existing and novel synthetic routes can provide a quantitative measure of their environmental performance. researchgate.net This allows for a more objective comparison of different synthetic strategies and facilitates the selection of the most sustainable option.

By focusing on these future directions, the scientific community can unlock the full potential of this compound as a versatile and sustainable chemical building block for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for propan-2-yl (2S)-2-amino-3-methylbutanoate?

  • Methodological Answer : The synthesis typically involves esterification of (2S)-2-amino-3-methylbutanoic acid with propan-2-ol. A dehydrating agent (e.g., thionyl chloride or dicyclohexylcarbodiimide) is used to activate the carboxylic acid group, facilitating ester bond formation. Protecting groups may be required to prevent unwanted side reactions at the amino group. For example, ethyl (2S)-2-amino-3-methylbutanoate (a structural analog) is synthesized via similar esterification with ethanol . Purification is achieved using column chromatography or recrystallization.

Q. How is the stereochemical configuration of the compound verified?

  • Methodological Answer : The stereochemical integrity of the (2S) configuration is confirmed using polarimetry to measure optical rotation, coupled with chiral HPLC or capillary electrophoresis. X-ray crystallography provides definitive structural validation, as demonstrated in studies of related esters (e.g., benzyl (2S)-2-amino-3,3-dimethylbutanoate) . Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents.

Q. What spectroscopic methods are used to characterize this ester?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon backbone. For example, the methyl groups in the propan-2-yl moiety appear as distinct triplets in 1H^1H-NMR.
  • IR Spectroscopy : Confirms ester (C=O stretch ~1740 cm1^{-1}) and amino (N-H stretch ~3300 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data refinement tools like SHELXL improve structural accuracy?

  • Methodological Answer : SHELXL refines crystal structures by optimizing parameters such as atomic displacement and occupancy. For small molecules, it resolves disorder in propan-2-yl groups or amino acid moieties. In macromolecular applications (e.g., protein-ligand complexes), SHELXL handles high-resolution data or twinned crystals, improving R-factors and electron density maps. The program’s robust handling of hydrogen bonding and torsional angles is critical for validating the ester’s conformation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays under standardized conditions to rule out concentration-dependent effects.
  • Structural Analog Comparison : Compare results with analogs like (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid to identify structure-activity relationships .
  • Target Validation : Use knockout models or competitive binding assays to confirm specificity. For example, inconsistencies in antiviral activity may arise from off-target interactions, which surface plasmon resonance (SPR) can clarify .

Q. How are reaction conditions optimized for high-yield synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance esterification efficiency.
  • Temperature Control : Lower temperatures (0–5°C) minimize racemization of the (2S)-amino group.
  • Catalyst Screening : Lewis acids (e.g., DMAP) accelerate reaction rates. For example, benzyl ester derivatives achieve >90% yield using DMAP in THF .
  • In Situ Monitoring : Techniques like TLC or inline FTIR track reaction progress and intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.